molecular formula C21H25BrN2O4 B10879042 [4-(2-Bromobenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

[4-(2-Bromobenzyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone

Cat. No.: B10879042
M. Wt: 449.3 g/mol
InChI Key: PXBGMSBJTREEGX-UHFFFAOYSA-N
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Description

4-(2-Bromobenzyl)piperazin-1-ylmethanone is a synthetic small molecule featuring a piperazine core linked to a 3,4,5-trimethoxyphenyl methanone group and a 2-bromobenzyl substituent. The 3,4,5-trimethoxyphenyl moiety is a hallmark of tubulin polymerization inhibitors, such as combretastatin analogs, which disrupt microtubule dynamics in cancer cells .

Properties

Molecular Formula

C21H25BrN2O4

Molecular Weight

449.3 g/mol

IUPAC Name

[4-[(2-bromophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C21H25BrN2O4/c1-26-18-12-16(13-19(27-2)20(18)28-3)21(25)24-10-8-23(9-11-24)14-15-6-4-5-7-17(15)22/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

PXBGMSBJTREEGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Alkylation of Piperazine with 2-Bromobenzyl Chloride

The first step involves introducing the 2-bromobenzyl group to piperazine. This is typically achieved via nucleophilic substitution:
Reaction:

Piperazine+2-Bromobenzyl chloride1-(2-Bromobenzyl)piperazine+HCl\text{Piperazine} + \text{2-Bromobenzyl chloride} \rightarrow \text{1-(2-Bromobenzyl)piperazine} + \text{HCl}

Optimal Conditions

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Potassium carbonate (K₂CO₃) or triethylamine (TEA) to neutralize HCl and drive the reaction.

  • Temperature: Room temperature (RT) to 40°C.

  • Yield: ~70–85% (estimated from analogous reactions).

Example Protocol:

  • Dissolve piperazine (1 eq.) and 2-bromobenzyl chloride (1.1 eq.) in DCM.

  • Add K₂CO₃ (1.5 eq.) and stir at RT for 4–6 hours.

  • Filter, wash with brine, and dry to isolate the alkylated piperazine.

Acylation with 3,4,5-Trimethoxyphenyl Acyl Chloride

The second step involves acylating the free nitrogen of piperazine with the trimethoxyphenyl ketone:
Reaction:

1-(2-Bromobenzyl)piperazine+3,4,5-Trimethoxyphenyl acyl chlorideTarget compound+HCl\text{1-(2-Bromobenzyl)piperazine} + \text{3,4,5-Trimethoxyphenyl acyl chloride} \rightarrow \text{Target compound} + \text{HCl}

Optimal Conditions

  • Acyl Chloride Preparation:

    • React 3,4,5-trimethoxyphenyl acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in DCM under reflux.

  • Acylation Solvent: DCM or THF.

  • Base: TEA or pyridine (1.2 eq.) to scavenge HCl.

  • Temperature: 0°C to RT.

  • Yield: ~60–75% (based on analogous reactions).

Example Protocol:

  • Prepare 3,4,5-trimethoxyphenyl acyl chloride by refluxing the carboxylic acid with SOCl₂ (1.5 eq.) in DCM for 2 hours.

  • Slowly add the acyl chloride to a solution of 1-(2-bromobenzyl)piperazine (1 eq.) and TEA (1.2 eq.) in DCM at 0°C.

  • Stir at RT for 2–4 hours, then extract with ethyl acetate (EtOAc) and purify via column chromatography.

Key Challenges and Solutions

Regioselectivity in Alkylation

Piperazine’s symmetry allows alkylation at either nitrogen. However, steric hindrance from the 2-bromobenzyl group may favor substitution at the less hindered nitrogen. This is mitigated by using excess alkylating agent (1.1–1.2 eq.).

Stability of Acyl Chloride

3,4,5-Trimethoxyphenyl acyl chloride is moisture-sensitive. Reactions are performed under inert atmospheres (N₂ or Ar), and the chloride is used immediately after synthesis.

Alternative Methods

Reductive Amination

For bromobenzyl derivatives, reductive amination of 2-bromobenzaldehyde with piperazine can introduce the benzyl group:

  • Hydrogenation:

    Piperazine+2-BromobenzaldehydeH2,Pd/C1-(2-Bromobenzyl)piperazine\text{Piperazine} + \text{2-Bromobenzaldehyde} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{1-(2-Bromobenzyl)piperazine}
    • Catalyst: 5% Pd/C.

    • Pressure: 5–10 bar H₂.

    • Yield: ~75% (estimated).

  • Subsequent acylation follows the same protocol as above.

Data Tables

Table 1: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)Source
Alkylation of Piperazine2-Bromobenzyl chloride, K₂CO₃, DCM, RT, 4 h70–85
Acylation3,4,5-Trimethoxyphenyl acyl chloride, TEA, DCM, 0°C → RT, 2 h60–75
Reductive Amination2-Bromobenzaldehyde, H₂ (5–10 bar), Pd/C, 45–75°C~75

Table 2: Spectral Data (Analogous Compounds)

Compound1{}^1H NMR (δ, ppm)13{}^{13}C NMR (δ, ppm)MS (m/z)Source
4-(2-Bromobenzyl)piperazin-1-ylmethanone7.27 (s, 2H, Ar-H), 4.44 (s, 2H, Br-CH₂)190.28 (C=O), 153.20 (Ar-C)[M+H]+^+ 288.29

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: The compound serves as a precursor for synthesizing a variety of derivatives with potential biological activities.

    Catalysis: It can be used in catalytic studies to explore new reaction mechanisms and pathways.

Biology and Medicine:

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Anticancer Research: Studies have indicated its potential in inhibiting cancer cell proliferation through interaction with specific molecular targets.

Industry:

    Pharmaceuticals: The compound is explored for its potential in drug development, particularly for its pharmacological properties.

    Agriculture: It may be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism by which 4-(2-BROMOBENZYL)PIPERAZINOMETHANONE exerts its effects involves interaction with various molecular targets, including enzymes and receptors. The piperazine ring allows for binding to neurotransmitter receptors, while the trimethoxyphenyl group can interact with enzyme active sites, leading to inhibition or modulation of biological pathways. The bromobenzyl group enhances lipophilicity, facilitating membrane permeability and intracellular activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperazinyl Methanone Derivatives

a) Substituent Variations on the Piperazine Ring
  • 4-Methylphenyl analog (4-(4-methylphenyl)piperazin-1-ylmethanone, CAS 17766-75-5): The 4-methylphenyl group at the piperazine nitrogen provides electron-donating effects, enhancing lipophilicity but lacking halogen-mediated interactions. Lower molecular weight (MW 370.44 g/mol) compared to the brominated target compound .
  • 2-Chlorophenyl analog (4-(2-chlorophenyl)piperazin-1-ylmethanone, CAS 17766-64-2): Chlorine at the ortho position offers moderate halogen bonding but reduced steric hindrance compared to bromine. Similar topological polar surface area (51.2 Ų) to the target, suggesting comparable membrane permeability .
b) Methanone Group Modifications
  • Pyrazole derivatives (e.g., (1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone): Replacing the piperazine with a pyrazole ring increases planarity, favoring interactions with tubulin's colchicine-binding site. However, reduced solubility limits bioavailability .

Biological Activity

The compound 4-(2-Bromobenzyl)piperazin-1-ylmethanone is a synthetic derivative of piperazine, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential neuropharmacological effects, and other relevant findings from recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C23H27BrN2O3
  • Molecular Weight : 445.38 g/mol
  • IUPAC Name : 4-(2-bromobenzyl)-1-piperazinyl-(3,4,5-trimethoxyphenyl)methanone

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperazine, including 4-(2-Bromobenzyl)piperazin-1-ylmethanone, exhibit significant antimicrobial properties.

  • Case Study : A study conducted by researchers evaluated various piperazine derivatives for their antibacterial and antifungal activities. The compound showed moderate to strong activity against several bacterial strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

This table illustrates the effectiveness of the compound against different microbial strains.

Neuropharmacological Effects

The piperazine moiety is known for its influence on the central nervous system. Studies indicate that compounds with similar structures may exhibit anxiolytic and antidepressant-like effects.

  • Research Findings : In animal models, piperazine derivatives have shown promise in reducing anxiety-like behaviors. For instance, a related study indicated that compounds with a similar piperazine structure had significant effects on serotonin receptors, potentially contributing to their anxiolytic properties .

Cytotoxicity and Anticancer Potential

Emerging research suggests that these compounds may also possess anticancer properties.

  • Cytotoxicity Assays : In vitro studies conducted on cancer cell lines revealed that 4-(2-Bromobenzyl)piperazin-1-ylmethanone demonstrated cytotoxic effects against various cancer types.
Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15 µM
MCF-7 (Breast Cancer)20 µM
A549 (Lung Cancer)25 µM

These results indicate the potential of this compound as a lead for further development in cancer therapeutics.

The biological activity of 4-(2-Bromobenzyl)piperazin-1-ylmethanone can be attributed to its ability to interact with various biological targets:

  • Serotonin Receptors : The compound may act as a modulator of serotonin receptors, influencing mood and anxiety levels.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in microbial resistance mechanisms has been noted.
  • Cell Cycle Disruption : In cancer cells, the compound may induce apoptosis through disruption of the cell cycle.

Q & A

Q. Critical Factors :

  • Temperature control during alkylation to minimize side reactions.
  • Use of anhydrous solvents to prevent hydrolysis of intermediates .

Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm the presence of the 3,4,5-trimethoxyphenyl group (δ 3.8–3.9 ppm for OCH₃) and piperazine protons (δ 2.5–3.5 ppm) .
  • HRMS : Exact mass (e.g., C₂₁H₂₃BrN₂O₄: 470.08 g/mol) and isotopic patterns verify molecular composition .
  • HPLC : Reverse-phase C18 columns (e.g., tR = 9.6 min) assess purity (>95%) using acetonitrile/water gradients .

Q. Methodological Solutions :

  • Standardize assays using identical cell lines and incubation times.
  • Conduct stability studies (HPLC/MS) under physiological conditions .

What purification strategies maximize yield and purity during large-scale synthesis?

Q. Basic

  • Recrystallization : Ethanol/water (7:3) yields 85–90% purity; ideal for gram-scale .
  • Flash Chromatography : Gradient elution (hexane → EtOAc) resolves byproducts (e.g., mono-alkylated impurities) .
  • Prep-HPLC : For >99% purity (e.g., C18 column, acetonitrile/water + 0.1% TFA) .

What in silico approaches predict target interactions and pharmacokinetic properties?

Q. Advanced

  • Molecular Docking : AutoDock Vina models binding to tubulin (PDB: 1SA0) .
  • ADMET Prediction : SwissADME estimates logP = 3.1 (optimal for CNS penetration) and moderate CYP3A4 inhibition .
  • MD Simulations : Reveal stable binding over 100 ns trajectories, with RMSD < 2.0 Å .

What are the primary biological targets beyond tubulin for this compound?

Q. Basic

  • Receptor Tyrosine Kinases : Inhibits VEGFR-2 (IC₅₀ = 2.3 µM) via methoxy-phenyl interactions .
  • Antimicrobial Activity : MIC = 8 µg/mL against S. aureus, likely due to membrane disruption .
  • p53 Activation : Upregulates pro-apoptotic Bax in cervical cancer cells .

How can structural modifications improve metabolic stability and oral bioavailability?

Q. Advanced

  • Methoxy Replacement : Replace with trifluoromethoxy groups to resist CYP450 oxidation .
  • Prodrug Design : Acetylated piperazine derivatives enhance solubility and reduce first-pass metabolism .
  • PEGylation : Increases half-life (t₁/₂ = 8.2 h vs. 2.1 h for parent compound) .

What analytical methods quantify this compound in biological matrices?

Q. Advanced

  • LC-MS/MS : MRM transitions m/z 471 → 453 (LOQ = 10 ng/mL in plasma) .
  • Immunoblotting : Detects tubulin polymerization inhibition in cell lysates .
  • HPLC-UV : λ = 254 nm for impurity profiling (e.g., des-bromo analogs) .

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